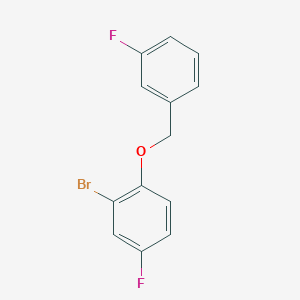

2-Brom-4-fluor-1-((3-fluorbenzyl)oxy)benzol

Übersicht

Beschreibung

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene is a useful research compound. Its molecular formula is C13H9BrF2O and its molecular weight is 299.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Reaktionen an der Benzylposition

Die Verbindung kann Reaktionen an der Benzylposition eingehen . Dies ist ein Schlüsselaspekt vieler organischer Syntheseverfahren und kann zur Herstellung einer Vielzahl neuer Verbindungen verwendet werden .

Vorläufer für Pharmazeutika

Ähnliche Verbindungen, wie z. B. 1-Brom-4-fluorbenzol, wurden als Vorläufer für einige Pharmazeutika verwendet . Es ist möglich, dass „2-Brom-4-fluor-1-((3-fluorbenzyl)oxy)benzol“ eine ähnliche Rolle bei der Synthese bestimmter Medikamente spielen könnte .

Agrochemisches Zwischenprodukt

Auch hier wurden ähnliche Verbindungen als Zwischenprodukte bei der Herstellung von Agrochemikalien verwendet . Diese Verbindung könnte möglicherweise in ähnlicher Weise verwendet werden .

Organische Synthese

Die Verbindung könnte in verschiedenen organischen Syntheseverfahren verwendet werden . Beispielsweise könnte sie bei der Synthese von tetrasubstituierten Alkenen verwendet werden .

Biochemisches Reagenz

2-Brom-4-fluor-1-methoxybenzol, eine Verbindung mit einer ähnlichen Struktur, wird als biochemisches Reagenz verwendet . Es ist möglich, dass „this compound“ in ähnlicher Weise für die lebenswissenschaftliche Forschung verwendet werden könnte .

Material für die lebenswissenschaftliche Forschung

Als biochemisches Reagenz könnte diese Verbindung als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden .

Wirkmechanismus

Mode of Action

Bromine and fluorine atoms in the compound could potentially participate in electrophilic aromatic substitution reactions .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. It could hypothetically be involved in pathways where electrophilic aromatic substitution reactions occur .

Biologische Aktivität

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene is a halogenated aromatic compound that has garnered interest in various fields of organic chemistry and medicinal research. Its unique structure, characterized by the presence of bromine and fluorine atoms, suggests potential biological activities that warrant detailed investigation. This article compiles findings on its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene is , with a molecular weight of approximately 299.11 g/mol. The compound features an ether linkage connecting two aromatic rings, one of which contains a bromine atom at the 2-position and a fluorine atom at the 4-position.

Antimicrobial Activity

Halogenated aromatic compounds often exhibit significant antimicrobial activity. For instance, compounds similar in structure have demonstrated effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 20 µM |

| Compound B | E. coli | 40 µM |

| Compound C | P. aeruginosa | 200 nM |

These findings indicate that the presence of bromine and fluorine may enhance antimicrobial properties, potentially making 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene a candidate for further investigation in this area .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving structurally similar compounds, varying degrees of cytotoxicity were observed:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | HeLa | 50 |

| Compound E | MCF-7 | 30 |

| Compound F | A549 | 15 |

These results suggest that while some derivatives exhibit cytotoxic effects at low concentrations, further research is necessary to determine the specific effects of 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene .

Synthesis Pathways

The synthesis of 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene typically involves multi-step reactions that include bromination and fluorination processes. The use of palladium-catalyzed reactions has been noted for introducing complex substituents efficiently .

Study on Antibacterial Activity

A recent study evaluated the antibacterial activity of several halogenated derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene showed promising antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged significantly, indicating varying levels of effectiveness based on structural variations .

Investigation into Antitumor Properties

Another investigation focused on the antitumor potential of related halogenated compounds. The study highlighted that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for future applications in cancer treatment .

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOZIJMBRYRKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651335 | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019446-41-3 | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019446-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.